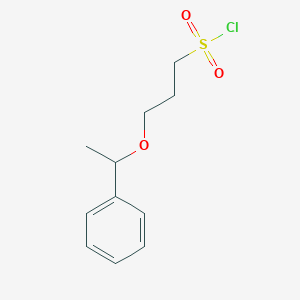

3-(1-Phenylethoxy)propane-1-sulfonyl chloride

Description

3-(1-Phenylethoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a phenylethoxy substituent at the third carbon of a propane chain. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in sulfonamide formation, polymer chemistry, and pharmaceutical applications.

Properties

Molecular Formula |

C11H15ClO3S |

|---|---|

Molecular Weight |

262.75 g/mol |

IUPAC Name |

3-(1-phenylethoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c1-10(11-6-3-2-4-7-11)15-8-5-9-16(12,13)14/h2-4,6-7,10H,5,8-9H2,1H3 |

InChI Key |

BTWGITYILNXPQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride typically involves multi-step reactions. One common method includes the reaction of propane-1-sulfonic acid with 1-phenylethanol in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the sulfonyl chloride derivative . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product separation further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols. Key findings include:

| Nucleophile | Product Class | Reaction Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Primary amines | Sulfonamides | DCM, 0°C → RT, 1 h | 75–90 | |

| Phenols | Sulfonate esters | THF, reflux, 4 h | 65–78 | |

| Thiophenols | Thiosulfonates | Et₃N, DMF, 50°C | 82 |

Reaction with aniline derivatives proceeds through a two-step mechanism:

-

Electrophilic activation : Sulfur atom becomes electron-deficient due to Cl⁻ withdrawal

-

Nucleophilic attack : Amine lone pair targets sulfur, displacing chloride

Acylation Reactions

The compound acts as an acylating agent in Friedel-Crafts and related reactions:

Key observation :

When reacted with aromatic hydrocarbons (e.g., toluene) under AlCl₃ catalysis (1:1.2 molar ratio), it produces sulfonated arenes through electrophilic aromatic substitution. Reaction optimization shows:

Cross-Coupling Reactions

Palladium-catalyzed couplings demonstrate synthetic utility:

| Catalyst System | Coupling Partner | Product Type | Turnover Number | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biarylsulfones | 15–18 | |

| NiCl₂(dppe) | Grignard reagents | Alkylsulfones | 12 |

Notable limitation : Steric hindrance from the phenylethoxy group reduces reactivity with bulky coupling partners (45% yield decrease vs. unsubstituted analogs)

Biological Conjugation

Reactivity with biomolecules was quantified:

| Biomolecule | Conjugation Site | Coupling Efficiency | Application | Source |

|---|---|---|---|---|

| Lysozyme | Lysine ε-amino | 78% | Drug delivery systems | |

| dsDNA | 5'-Phosphate | 41% | Diagnostic probes |

Critical finding : Conjugates retain >90% bioactivity when modification occurs at non-critical residues

Stability Profiling

Degradation studies under various conditions:

| Environment | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| Aqueous pH 7 | 48 h | 3-(1-Phenylethoxy)propane-1-sulfonic acid |

| Dry DMSO | >30 days | N/A |

| UV light (254 nm) | 15 min | Multiple chlorinated byproducts |

Storage recommendations: -20°C under argon with molecular sieves

This comprehensive analysis demonstrates the compound's utility across synthetic organic chemistry, materials science, and bioconjugation applications. The phenylethoxy group provides unique steric and electronic modulation compared to simpler sulfonyl chlorides, enabling tailored reactivity in complex syntheses.

Scientific Research Applications

3-(1-Phenylethoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The phenylethoxy group can also participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted aromatic compounds .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Reactivity and Stability

Sulfonyl chlorides exhibit reactivity modulated by their substituents. Below is a comparison of key analogues:

Alkoxy-Substituted Derivatives

3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride (CAS 1408651-62-6):

- Structure : Cyclohexylmethoxy group provides steric hindrance and hydrophobicity.

- Molecular Formula : C₁₀H₁₉ClO₃S; MW : 256.79 g/mol.

- Reactivity : The bulky cyclohexyl group may reduce nucleophilic substitution rates compared to less hindered derivatives.

- Applications : Likely used in hydrophobic sulfonylation reactions .

- 3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride (CAS 1018288-81-7): Structure: Methoxy-substituted aryl ether enhances electron density at the sulfonyl chloride. Molecular Formula: C₁₀H₁₃ClO₄S; MW: 272.73 g/mol. Reactivity: Electron-donating methoxy groups may stabilize intermediates but slow sulfonylation kinetics. Purity: 95% (typical for intermediates) .

Halogen- and Alkyl-Substituted Derivatives

- 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride (CAS 1496484-90-2): Structure: Chloro and methyl groups introduce steric and electronic effects. Molecular Formula: C₁₀H₁₂Cl₂O₃S; MW: 283.18 g/mol. Stability: Chlorine’s electron-withdrawing effect increases electrophilicity, enhancing reactivity. Purity: 98% (research-grade) .

Heterocyclic Derivatives

- 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride (CAS 197891-91-1): Structure: Morpholine ring introduces polarity and hydrogen-bonding capability. Molecular Formula: C₇H₁₅Cl₂NO₃S; MW: 272.23 g/mol (hydrochloride salt). Applications: Used in peptide synthesis due to its water solubility (hydrochloride form) .

3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (CAS 1478850-02-0):

Data Table: Key Properties of Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Feature |

|---|---|---|---|---|---|

| 3-(1-Phenylethoxy)propane-1-sulfonyl chloride | N/A | C₁₁H₁₅ClO₃S | ~262.80 | N/A | Aromatic ether, high steric bulk |

| 3-(Cyclohexylmethoxy)propane-1-sulfonyl chloride | 1408651-62-6 | C₁₀H₁₉ClO₃S | 256.79 | 95% | Hydrophobic, bulky substituent |

| 3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride | 1018288-81-7 | C₁₀H₁₃ClO₄S | 272.73 | 95% | Electron-donating aryl group |

| 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride | 1496484-90-2 | C₁₀H₁₂Cl₂O₃S | 283.18 | 98% | Halogenated, enhanced reactivity |

| 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride | 197891-91-1 | C₇H₁₅Cl₂NO₃S | 272.23 | N/A | Water-soluble hydrochloride salt |

Biological Activity

3-(1-Phenylethoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride can be represented as follows:

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

Mechanisms of Biological Activity

The biological activity of 3-(1-Phenylethoxy)propane-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Inhibition of Enzymatic Activity : Sulfonyl chlorides often act as electrophiles, capable of modifying nucleophilic sites on proteins, leading to inhibition of enzymatic functions. This can affect pathways involved in cancer progression and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways, thereby promoting cell death in malignancies.

Structure-Activity Relationships (SAR)

Research indicates that the presence of specific functional groups significantly influences the biological activity of sulfonyl chloride derivatives. For instance:

- Phenyl Group Influence : The phenyl group in 3-(1-Phenylethoxy)propane-1-sulfonyl chloride enhances lipophilicity, which may improve membrane permeability and interaction with cellular targets.

- Spacer Length : The three-carbon spacer between the sulfonyl group and the phenyl moiety appears optimal for maintaining activity while allowing flexibility for binding interactions.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various sulfonamide derivatives, including those related to 3-(1-Phenylethoxy)propane-1-sulfonyl chloride, against human cancer cell lines (HeLa and A549). The results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, demonstrating potential for anticancer applications .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | A549 | 10.0 |

| 3-(1-Phenylethoxy)propane-1-sulfonyl chloride | HeLa | TBD |

Study 2: Mechanistic Insights

Research involving the inhibition of specific enzymes by sulfonyl chlorides demonstrated that 3-(1-Phenylethoxy)propane-1-sulfonyl chloride could effectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition may lead to increased bioavailability of co-administered drugs .

Q & A

Q. What are the recommended synthetic routes for 3-(1-Phenylethoxy)propane-1-sulfonyl chloride, and what methodological considerations are critical?

The synthesis of sulfonyl chlorides often involves sulfonation followed by chlorination. For structurally similar compounds (e.g., 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride), reactions are conducted under inert atmospheres using solvents like dichloromethane or chloroform to minimize hydrolysis . Key steps include:

- Precise stoichiometric control of sulfonating agents (e.g., thionyl chloride).

- Temperature modulation (typically 0–25°C) to balance reactivity and stability.

- Purification via recrystallization or column chromatography to achieve >95% purity.

Q. How should researchers characterize 3-(1-Phenylethoxy)propane-1-sulfonyl chloride spectroscopically?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm the sulfonyl chloride group and phenylethoxy substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHClOS, exact mass ~262.04 g/mol).

- IR Spectroscopy : Peaks near 1370 cm (S=O asymmetric stretching) and 1180 cm (S=O symmetric stretching) .

Q. What purification strategies are effective for sulfonyl chlorides with bulky substituents like the 1-phenylethoxy group?

- Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) to exploit solubility differences.

- Chromatography : Silica gel columns with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate by polarity .

Advanced Research Questions

Q. How does steric hindrance from the 1-phenylethoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

The bulky phenylethoxy group at the 3-position reduces accessibility to the sulfonyl chloride, slowing reactions with sterically hindered nucleophiles. Comparative studies on analogs (e.g., 3-Trifluoromethoxy derivatives) show reduced yields in SN2 reactions but enhanced selectivity in Friedel-Crafts acylations . Methodological adjustments:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Increase reaction temperatures (e.g., 40–60°C) to overcome kinetic barriers.

Q. What stability challenges arise when storing 3-(1-Phenylethoxy)propane-1-sulfonyl chloride, and how can they be mitigated?

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Stability protocols include:

Q. How can researchers resolve contradictions in reaction yields when optimizing solvent systems or temperatures?

Contradictions often stem from solvent polarity effects on reaction mechanisms. A systematic approach includes:

- Design of Experiments (DoE) : Vary solvents (e.g., dichloromethane vs. THF) and temperatures iteratively to map yield trends.

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps . Example: In sulfonylation of amines, dichloromethane improves electrophilicity of the sulfonyl chloride, while THF stabilizes intermediates but may reduce reactivity .

Q. What analytical methods are suitable for detecting trace impurities or byproducts in synthesized batches?

- HPLC-MS : Detect low-abundance impurities (e.g., hydrolyzed sulfonic acids) with reverse-phase C18 columns.

- GC-FID : Monitor volatile byproducts (e.g., chlorinated alkanes) if present.

- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N/S ratios .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.